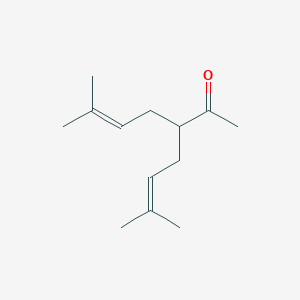

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-

Description

Contextualization within Natural Product Chemistry and Chemical Ecology

Isoprenoids, also known as terpenoids, are synthesized in plants through complex biosynthetic pathways, such as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway located in the chloroplasts. nih.gov These compounds play crucial roles in plant life, acting as hormones, components of membranes, and vital elements of the plant's defense system against herbivores and pathogens. mdpi.comresearchgate.net Many isoprenoids are volatile organic compounds (VOCs) that mediate interactions between plants and their environment—a field of study known as chemical ecology. mdpi.com

The molecular structure of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- suggests it is a C13 irregular terpene ketone. Its close analog, 6-methyl-5-hepten-2-one (B42903), is a well-documented natural product found in a variety of plants and fruits, including citronella, lemongrass, and tomatoes. lookchem.comnih.gov This related compound is known to be a degradation product of terpenes and serves as a key intermediate in the synthesis of other terpenoids. lookchem.com Given this context, it is plausible that 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- also occurs naturally, potentially as a minor component in the essential oils of certain plants, where it could play a role in plant-insect or plant-microbe interactions.

Historical Perspective of Research on Related Isoprenoid Ketones

Research into isoprenoid ketones has a rich history, driven by their importance in the flavor and fragrance industries, as well as their utility as building blocks for more complex molecules. The most extensively studied analog of the title compound is 6-methyl-5-hepten-2-one (also known as methyl heptenone or sulcatone).

Key Research Milestones for 6-Methyl-5-hepten-2-one:

Identification in Nature: It was identified as a volatile component in various essential oils, contributing to their characteristic scents. lookchem.comnih.gov It is recognized for its strong, green, citrus-like odor. lookchem.comthegoodscentscompany.com

Role as a Pheromone: It has been identified as an alarm pheromone in some insect species. nih.gov

Flavor Chemistry: Its presence as a flavor volatile in tomatoes has been a subject of study, impacting consumer enjoyment of the fruit. nih.gov

Synthetic Chemistry: Due to its value, multiple synthetic routes have been developed. It is a crucial intermediate for the production of valuable compounds like pseudoionone, which is then used to synthesize ionones for the fragrance industry and vitamins A and E. lookchem.comchemicalbook.com Synthesis methods often start from common materials like acetone, isobutylene, or isoprene. chemicalbook.com

This extensive body of research on a closely related structure provides a solid foundation for hypothesizing the potential properties and applications of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-.

Current Research Gaps and Motivations for Further Academic Exploration of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-

Despite the wealth of knowledge on similar isoprenoid ketones, there is a significant lack of published research specifically on 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-. A search of major chemical databases reveals its basic structural and predicted properties, but a conspicuous absence of experimental or theoretical studies. uni.lu

Identified Research Gaps:

Natural Occurrence: The compound has not been definitively identified from a natural source. Its presence, biosynthetic pathway, and ecological function remain unknown.

Chemical Synthesis: While synthetic routes could be proposed based on known organic reactions, no specific synthesis has been reported in the literature.

Spectroscopic and Physicochemical Data: Comprehensive experimental data (NMR, IR, Mass Spectrometry) is not available in public databases. nist.gov

Biological Activity: There is no information on its potential biological activities, such as antimicrobial, insecticidal, or pheromonal effects.

Industrial Application: Its potential as a flavor, fragrance, or chemical intermediate has not been explored.

Motivations for Future Research:

The primary motivation for studying this compound is to fill these knowledge gaps. The addition of a 3-(3-methyl-2-butenyl) group to the basic 6-methyl-5-hepten-2-one structure is significant, potentially altering its volatility, odor profile, and biological activity. Future research could be directed towards:

Natural Product Screening: Targeted screening of plant essential oils, particularly from species known to produce other irregular terpenes, to identify its natural sources.

Chemical Synthesis and Characterization: Developing a reliable synthetic route to produce the compound in quantities sufficient for full spectroscopic characterization and biological testing.

Bioactivity Assays: Evaluating the compound for various biological activities, drawing parallels from the known functions of related isoprenoids.

Olfactory Evaluation: Assessing its scent profile to determine any potential for use in the fragrance industry.

Further investigation into 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- would not only expand our fundamental understanding of isoprenoid chemistry but could also lead to the discovery of a new molecule with valuable applications.

Data Tables

Table 1: Chemical Identity of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-

| Property | Value |

| Molecular Formula | C13H22O |

| IUPAC Name | 6-methyl-3-(3-methylbut-2-enyl)hept-5-en-2-one |

| Monoisotopic Mass | 194.16707 Da |

| InChIKey | XQRBPMRCHFTCNL-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Table 2: Comparison with a Related Isoprenoid Ketone

| Feature | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- | 6-Methyl-5-hepten-2-one |

| CAS Number | Not assigned | 110-93-0 nist.gov |

| Molecular Formula | C13H22O | C8H14O nist.gov |

| Known Natural Sources | None reported | Lemongrass, Citronella, Tomato lookchem.comnih.gov |

| Known Applications | None reported | Flavor, Fragrance, Chemical Intermediate lookchem.com |

| Research Status | Largely unexplored | Extensively studied |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-(3-methylbut-2-enyl)hept-5-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10(2)6-8-13(12(5)14)9-7-11(3)4/h6-7,13H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRBPMRCHFTCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC=C(C)C)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062624 | |

| Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2753-03-9 | |

| Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-buten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-buten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies for 5 Hepten 2 One, 6 Methyl 3 3 Methyl 2 Butenyl

Biogenic Sources and Ecological Niches

Phyto-originating Contexts

There is no available research documenting the isolation of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- from any plant species.

Entomological Contexts

No studies have identified this compound as a component of insect pheromones, defensive secretions, or other entomological sources.

Microbial Bioproduction

Information regarding the biosynthesis or isolation of this specific compound from microbial sources is absent from the current scientific literature.

Advanced Chromatographic and Extraction Techniques for Academic Isolation

While advanced techniques are routinely used for the isolation of novel and trace compounds, their specific application to 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- has not been documented.

Hyphenated Chromatography for Trace Compound Isolation

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for separating and identifying components of complex mixtures. chromatographytoday.comspringernature.comnih.govscispace.com However, no published studies have reported the use of these methods to isolate or identify the target compound from a natural source.

Supercritical Fluid Extraction (SFE) and its Academic Applications

Supercritical Fluid Extraction (SFE) is a modern and efficient method for extracting volatile and semi-volatile compounds from natural matrices, often utilizing supercritical carbon dioxide. zendy.iomdpi.comnih.govrsc.orgrsc.org It offers a green alternative to traditional solvent extraction. rsc.org Nevertheless, there are no academic papers or research findings that describe the use of SFE to isolate 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-.

Solid-Phase Microextraction (SPME) for Volatile Metabolite Profiling

The analysis of volatile compounds like 6-methyl-5-hepten-2-one (B42903) from complex matrices such as food and biological samples requires sensitive and efficient extraction techniques. Solid-Phase Microextraction (SPME) has emerged as a powerful tool for this purpose. SPME is a solvent-free extraction method that integrates sampling, extraction, and concentration of analytes into a single step. nih.gov This technique is particularly well-suited for the profiling of volatile metabolites due to its simplicity, high sensitivity, and the small sample volumes required. nih.gov

In the context of analyzing 6-methyl-5-hepten-2-one, headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a commonly employed method. This approach involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then transferred to the injector of a GC-MS system for desorption and analysis.

Research has demonstrated the successful application of HS-SPME-GC/MS for the analysis of volatile terpenoids, including ketones like 6-methyl-5-hepten-2-one, in complex beverages such as wine. The technique allows for the identification and quantification of various aroma compounds, providing valuable insights into the chemical composition that defines the product's sensory characteristics.

While SPME is a highly effective method, other techniques such as liquid-liquid extraction (LLE) followed by GC-MS have also been developed for the determination of 6-methyl-5-hepten-2-one in fruit. nih.gov Comparative studies have highlighted that while LLE-GC-MS can be rapid, precise, and accurate, SPME-GC-MS offers a valuable alternative, particularly for its solventless nature and high sensitivity. nih.govnih.gov

The selection of the SPME fiber coating is a critical parameter that influences the efficiency of the extraction. The choice of fiber depends on the polarity and volatility of the target analytes. For general profiling of volatile and semi-volatile compounds in food and plant matrices, fibers with mixed-phase coatings are often utilized.

The data presented in the following table summarizes the occurrence and analytical methods for 6-methyl-5-hepten-2-one as reported in various studies.

| Source | Matrix | Analytical Method | Key Findings | Reference(s) |

| Plants | Birch, various herbs | Not specified | Identified as a biogenic volatile organic compound. | oecd.org |

| Fruits | Apples, Apricots, Nectarines, Tomatoes | LLE-GC-MS, SPME-GC-MS | A flavor component derived from carotenoid metabolism. Content varies between cultivars and fruit tissues. | oecd.orgnih.govcornell.edu |

| Food | Beef, Chicken | Not specified | Detected as a volatile component. | oecd.org |

| Environmental | Air (oceanic, continental, tropospheric) | Not specified | Present in the atmosphere from natural emissions. | oecd.org |

| Wine | Wine | HS-SPME-GC-MS | Part of the aroma profile of wine, analyzed as a volatile terpenoid. |

Elucidation of Biosynthetic Pathways of 5 Hepten 2 One, 6 Methyl 3 3 Methyl 2 Butenyl

Proposed Isoprenoid Biosynthetic Routes

Isoprenoids, also known as terpenoids, represent a vast and diverse group of natural products. scialert.net The fundamental building blocks for all isoprenoids are two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). scialert.netnih.gov Organisms utilize two primary pathways to synthesize these essential precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net

The MVA pathway typically operates in the cytoplasm of eukaryotes, archaea, and some bacteria. nih.gov It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation event convert mevalonate into IPP.

Conversely, the MEP pathway, also known as the non-mevalonate pathway, is found in most bacteria, green algae, and the plastids of plants. researchgate.net This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic reactions then converts DXP into IPP and DMAPP. nih.gov

The formation of larger isoprenoid precursors, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), occurs through the sequential head-to-tail condensation of IPP with DMAPP or the resulting prenyl diphosphates. nih.gov These precursors serve as the starting point for the synthesis of the vast array of isoprenoid structures found in nature.

Enzymatic Mechanisms and Catalytic Intermediates in Biosynthesis

The biosynthesis of isoprenoids is orchestrated by a suite of specialized enzymes. In the MVA pathway, key enzymes include HMG-CoA synthase and HMG-CoA reductase. The MEP pathway involves enzymes such as DXP synthase and DXP reductoisomerase.

The elongation of the isoprenoid chain is catalyzed by prenyltransferases, also known as isoprenyl diphosphate synthases. These enzymes facilitate the condensation of IPP with an allylic diphosphate substrate (DMAPP, GPP, FPP, etc.). The final structural diversity of isoprenoids is achieved through the action of terpene synthases and various modifying enzymes like cytochromes P450. nih.gov Terpene synthases catalyze complex cyclization and rearrangement reactions of the linear prenyl diphosphate precursors to generate the carbon skeletons of different terpenes.

Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters

In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govplos.org This organization facilitates the coordinated regulation and inheritance of the entire pathway. The identification and analysis of BGCs are crucial for understanding and engineering the production of natural products. plos.org

Modern genomic and transcriptomic approaches have revolutionized the discovery of novel BGCs. nih.gov By sequencing the genomes of organisms that produce a particular compound, researchers can identify putative BGCs based on the presence of genes encoding characteristic biosynthetic enzymes, such as terpene synthases or prenyltransferases. Transcriptomic analysis, which measures the expression levels of genes under different conditions, can further link a BGC to the production of a specific metabolite. nih.gov

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful technique used to elucidate and confirm biosynthetic pathways. nih.gov In these experiments, organisms are fed with precursors that have been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). The labeled precursor is then incorporated into the metabolites through the organism's metabolic pathways.

By analyzing the distribution of the isotope in the final product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic fate of the precursor and determine the specific biosynthetic route. nih.gov For instance, feeding an organism ¹³C-labeled glucose and analyzing the labeling pattern in an isoprenoid can distinguish between the MVA and MEP pathways, as they utilize different primary metabolites as starting materials.

Synthetic Methodologies and Chemical Transformations of 5 Hepten 2 One, 6 Methyl 3 3 Methyl 2 Butenyl

Total Synthesis Strategies

The construction of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- requires careful planning to control regioselectivity and stereoselectivity. The molecule's structure features a ketone, a terminal disubstituted alkene, and an internal trisubstituted alkene, with a crucial chiral center at C-3.

A retrosynthetic analysis of the target molecule reveals several potential disconnections. The most logical approaches would simplify the molecule into readily available or easily synthesized starting materials.

Approach A: γ-Alkylation Strategy

This primary approach identifies the C-3 and C-1' bond as a key disconnection point. This bond can be formed via the γ-alkylation of a ketone or a synthetic equivalent.

Disconnection: The bond between the main heptenone backbone and the prenyl side chain (C3-C1' bond).

Key Intermediates (Synthons): This leads to a nucleophilic prenyl synthon and an electrophilic heptenone synthon with a leaving group at the C-3 position, or more plausibly, a nucleophilic enolate derived from 6-methyl-5-hepten-2-one (B42903) and an electrophilic prenyl halide.

Practical Precursors:

6-methyl-5-hepten-2-one (a common fragrance and flavor compound).

Prenyl bromide (1-bromo-3-methyl-2-butene).

The formation of the extended dienolate from 6-methyl-5-hepten-2-one is a critical step. Deprotonation can occur at the α'-position (C-1) or the γ-position (C-4). mit.edu Under thermodynamic conditions (e.g., using a weaker, non-bulky base and allowing for equilibration), deprotonation at the γ-carbon is favored, leading to the more stable, conjugated dienolate required for the desired alkylation. mit.eduic.ac.uk

Approach B: Conjugate Addition Strategy

An alternative retrosynthesis involves a conjugate addition approach. This strategy envisions the formation of the C-3/C-4 bond.

Disconnection: The bond between C-3 and C-4 of the heptenone backbone.

Key Intermediates (Synthons): This disconnection suggests an α,β-unsaturated ketone (a Michael acceptor) and a nucleophilic synthon containing the prenyl group.

Practical Precursors:

An α,β-unsaturated ketone like 3-methyl-2-penten-2-one.

A prenyl organometallic reagent (e.g., prenyl cuprate).

This approach would require subsequent functional group manipulation to install the ketone at the C-2 position.

| Retrosynthetic Approach | Key Disconnection | Primary Precursors | Core Reaction Type |

| A: γ-Alkylation | C3 – C1' (Prenyl) | 6-methyl-5-hepten-2-one, Prenyl bromide | Enolate Alkylation |

| B: Conjugate Addition | C3 – C4 | 3-methyl-2-penten-2-one, Prenyl cuprate | Michael Addition |

This table outlines the primary retrosynthetic strategies for the target compound.

The C-3 position of the target molecule is a stereocenter, necessitating stereocontrolled synthetic methods to obtain enantiomerically pure or enriched material.

Enantioselective γ-Alkylation: Achieving enantioselectivity in the γ-alkylation of unsaturated carbonyl compounds is a significant challenge due to the distance between the reactive center and existing functional groups that can interact with a chiral catalyst. nih.gov However, modern synthetic methods offer potential solutions:

Chiral Auxiliary Approach: A chiral auxiliary could be attached to the ketone (e.g., forming a chiral imine or enamine), which would direct the incoming electrophile (prenyl bromide) to one face of the dienolate. Subsequent removal of the auxiliary would yield the chiral ketone.

Catalytic Asymmetric Alkylation: More advanced methods involve the use of chiral catalysts. For instance, an iridium-catalyzed asymmetric allylic alkylation followed by a Cope rearrangement has been shown to achieve enantioselective γ-alkylation of α,β-unsaturated esters. nih.gov A similar strategy could potentially be adapted for ketone substrates. Another approach is the direct enantioselective α-allylation of ketones using SOMO (Singly Occupied Molecular Orbital) catalysis, which could be explored for its applicability to γ-alkylation of dienolates. nih.gov

Stereoselective Conjugate Addition: If pursuing the conjugate addition route, the introduction of the prenyl group can be rendered stereoselective.

Chiral Copper Catalysis: The use of chiral copper catalysts in the conjugate addition of organoboron reagents to enones is a well-established method for creating stereocenters. nih.govntu.edu.sg A prenylboron reagent could be added to a suitable α,β-unsaturated ester or ketone in the presence of a chiral copper-ligand complex to set the stereochemistry at the γ-position. nih.govresearchgate.net

Organocatalysis: Organocatalytic methods, often involving the formation of chiral iminium ions, have been successfully used for the enantioselective conjugate addition of various nucleophiles, including allyl groups, to enals. nih.gov This strategy could be adapted for the installation of a prenyl group.

The efficiency and scalability of any proposed synthetic route are critical for practical applications, even in an academic laboratory setting.

Metrics for Evaluation:

Step Economy: The total number of synthetic steps. Fewer steps are generally preferred to reduce time, cost, and waste.

Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product. Reactions like additions have high atom economy, while those using protecting groups or stoichiometric reagents often have low atom economy.

Reagent and Catalyst Cost/Availability: The use of expensive, rare, or difficult-to-prepare reagents can limit scalability. uni-leipzig.de

Purification and Isolation: The ease of purification at each step significantly impacts the practicality of a route. Chromatographic separations can be a bottleneck for large-scale synthesis.

Comparison of Proposed Routes:

The γ-alkylation approach (Approach A) appears more convergent and step-economical, starting from a C8 precursor (6-methyl-5-hepten-2-one). However, controlling the regioselectivity (α' vs. γ) and achieving high enantioselectivity for the γ-alkylation could be challenging and may require extensive optimization.

The scalability of terpene synthesis in a laboratory setting has been a focus of recent research, with an emphasis on developing efficient and sustainable methods that avoid harsh conditions or costly metals. uni-leipzig.depnas.org For the proposed synthesis, a key factor in scalability would be the efficiency of the stereochemistry-defining step. A highly enantioselective catalytic reaction would be more scalable than a route relying on stoichiometric chiral auxiliaries.

| Parameter | Route A (γ-Alkylation) | Route B (Conjugate Addition) |

| Potential Step Economy | Higher (more convergent) | Lower (more linear) |

| Stereocontrol Challenge | High (enantioselective γ-alkylation is difficult) | Moderate (established methods exist) |

| Key Reagents | 6-methyl-5-hepten-2-one, Prenyl bromide, Chiral catalyst/auxiliary | α,β-unsaturated ketone, Prenylboron reagent, Chiral copper catalyst |

| Potential Scalability | Dependent on the efficiency of the catalytic γ-alkylation step | Potentially higher if a robust catalytic conjugate addition is employed |

This table provides a comparative evaluation of the proposed synthetic routes.

Derivatization Reactions and Analog Synthesis for Academic Inquiry

Derivatization of the target molecule and the synthesis of structural analogs are essential for academic research, particularly for exploring structure-activity relationships (SAR).

The ketone and two alkene functional groups in 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- are amenable to a wide range of chemical transformations.

Ketone Transformations:

Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄). Enantioselective reduction using catalysts such as the CBS reagent (Corey-Bakshi-Shibata) could provide access to specific diastereomers of the corresponding alcohol. uwindsor.caorganicreactions.org

Thionation: The carbonyl can be converted to a thioketone using Lawesson's reagent or P₂S₅, a transformation used to create novel bioactive molecules from essential oil components like piperitone. srce.hr

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the ketone into a new carbon-carbon double bond.

Alkene Transformations:

Epoxidation: The two double bonds can be selectively epoxidized. The more electron-rich trisubstituted double bond of the prenyl group would likely react faster with electrophilic epoxidizing agents like m-CPBA than the terminal double bond.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) would reduce both double bonds, yielding the fully saturated ketone. Selective hydrogenation of the less-hindered terminal double bond might be achievable under specific conditions.

Hydroboration-Oxidation: This reaction sequence would convert the terminal alkene into a primary alcohol, adding another site for functionalization.

SAR studies involve systematically modifying a molecule's structure to determine which parts are crucial for its biological activity. nih.gov Although the specific biological activity of the target compound is not defined, a general strategy for creating SAR probes can be outlined. Analogs would be synthesized to probe the importance of the prenyl group, the ketone, and the terminal alkene.

Analog Synthesis Strategies:

Modification of the Prenyl Group: The γ-alkylation strategy is modular, allowing for the introduction of different side chains. By replacing prenyl bromide with other allylic or alkyl halides (e.g., geranyl bromide, farnesyl bromide, or simple alkyl halides), a library of analogs could be generated to test the influence of the side chain's length, branching, and unsaturation.

Modification of the Main Chain: The length and substitution pattern of the heptenone backbone could be altered. For example, starting with a different β,γ-unsaturated ketone would lead to analogs with different substituents at the C-6 position.

Bioisosteric Replacement: The ketone functional group could be replaced by other groups with similar steric and electronic properties (bioisosteres), such as an oxime, hydrazone, or a gem-difluoro group, to investigate the role of the carbonyl's hydrogen-bonding ability.

Mechanistic Studies of Reactions Involving 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-

A thorough search of scientific databases and academic journals did not yield any specific mechanistic studies for reactions involving 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-. The elucidation of reaction mechanisms requires dedicated experimental and computational research, which appears not to have been conducted or published for this particular compound.

In the absence of direct research, a speculative analysis based on the functional groups present in the molecule—a ketone and two carbon-carbon double bonds—would be purely theoretical and would not meet the required standard of scientific accuracy based on published findings. Therefore, no detailed mechanistic pathways can be presented.

Advanced Spectroscopic and Structural Characterization of 5 Hepten 2 One, 6 Methyl 3 3 Methyl 2 Butenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For a compound with the complexity of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential. jchps.comnih.gov

Based on the structure, a set of predicted ¹H and ¹³C NMR chemical shifts can be proposed. These predictions are derived from established values for similar structural motifs found in other acyclic terpenoids and unsaturated ketones.

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | ~210 | - | - |

| 2 | ~50 | ~2.5 | m |

| 3 | ~45 | ~2.3 | m |

| 4 | ~123 | ~5.1 | t |

| 5 | ~133 | - | - |

| 6 | ~25.7 | ~1.68 | s |

| 7 | ~17.9 | ~1.60 | s |

| 8 | ~29.8 | ~2.1 | m |

| 9 | ~122 | ~5.2 | t |

| 10 | ~135 | - | - |

| 11 | ~25.7 | ~1.70 | s |

| 12 | ~18.0 | ~1.62 | s |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are critical for assembling the molecular structure by establishing connectivity between atoms. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between the olefinic proton at C-5 and the allylic protons at C-4. Similarly, it would show couplings between the C-4 protons and the methine proton at the C-3 chiral center, helping to establish the core heptenone chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons (CH, CH₂, and CH₃ groups), linking the ¹H and ¹³C chemical shift data. pitt.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial experiment for piecing together the carbon skeleton, as it shows correlations between protons and carbons that are separated by two or three bonds. science.gov Key HMBC correlations for confirming the structure would include:

Correlations from the acetyl methyl protons (C-1) to the carbonyl carbon (C-2) and the methine carbon at C-3.

Correlations from the methyl protons at C-11 and C-12 to the olefinic carbons C-9 and C-10, confirming the 3-methyl-2-butenyl (B1208987) (prenyl) side chain.

Correlations from the methine proton at C-3 to carbons in both the main chain (e.g., C-2, C-4, C-5) and the prenyl side chain (e.g., C-8), unequivocally linking the side chain to the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of their bonding connectivity. NOESY is vital for determining the relative stereochemistry and preferred conformation of the molecule. Correlations between protons across the C-5 double bond would confirm its geometry, while correlations involving the proton at the C-3 stereocenter and adjacent protons would provide insights into the molecule's spatial arrangement.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- possesses a stereocenter at the C-3 position, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine the enantiomeric excess (ee) of a sample, chiral NMR shift reagents are employed. fiveable.me

These reagents are typically paramagnetic lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃]. chemistnotes.com The ketone's carbonyl oxygen acts as a Lewis basic site, coordinating to the chiral lanthanide complex. chemistnotes.com This interaction forms transient diastereomeric complexes, which have different magnetic environments. chemistnotes.com As a result, in the ¹H NMR spectrum, signals that were identical for both enantiomers (e.g., the acetyl methyl protons) will be resolved into two separate signals. The ratio of the integration of these two signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess. fiveable.meresearchgate.net

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about a molecule's mass and, through fragmentation analysis, its structure.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-, HRMS would be expected to yield a mass that confirms the elemental formula of C₁₃H₂₂O.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov The molecular ion (M⁺˙) of the target compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For unsaturated ketones and terpenes, common fragmentation pathways include: acs.orgresearchgate.netresearchgate.net

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of an alkyl radical and the formation of an acylium ion.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-bond. wikipedia.org

Allylic Cleavage: Fragmentation at the bonds allylic to the C=C double bonds is a favorable process in terpenes, leading to stable carbocations. researchgate.net

Predicted Key MS/MS Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 194.1671 | [M]⁺˙ (Molecular Ion for C₁₃H₂₂O) |

| 179.1436 | [M - CH₃]⁺ |

| 151.1123 | [M - C₃H₇]⁺ (Loss of isopropyl group from prenyl moiety) |

| 125.0966 | [M - C₅H₉]⁺ (Loss of prenyl radical) |

| 83.0861 | [C₆H₁₁]⁺ (Cyclic fragment from prenyl group) |

| 69.0704 | [C₅H₉]⁺ (Prenyl cation) |

Note: Exact masses are calculated for the given elemental compositions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

While MS is excellent at determining mass, it cannot typically distinguish between isomers (compounds with the same formula but different structures). nih.gov Ion Mobility Spectrometry (IMS), when coupled with MS, adds another dimension of separation based on the ion's size, shape, and charge in the gas phase. nih.govresearchgate.net Each ion has a characteristic rotationally averaged collision cross-section (CCS), which determines its drift time through a gas-filled mobility cell. nih.gov

IMS-MS is particularly valuable for separating structural isomers and stereoisomers, which often co-elute in chromatographic separations. acs.org For a sample containing 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-, IMS-MS could differentiate it from other C₁₃H₂₂O isomers by their unique drift times, providing a higher degree of confidence in compound identification, especially within complex mixtures like essential oils. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. fiveable.me These methods are highly effective for identifying functional groups. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Key expected absorption bands for the target compound include: mit.edulibretexts.org

A strong, sharp absorption band around 1715 cm⁻¹ , characteristic of the C=O stretching vibration of a saturated aliphatic ketone. libretexts.org The position indicates the carbonyl group is not conjugated with the C=C double bonds.

Medium intensity bands around 1670-1680 cm⁻¹ corresponding to the C=C stretching vibrations of the two trisubstituted double bonds.

Bands slightly above 3000 cm⁻¹ due to the C-H stretching of the vinylic protons.

Multiple strong bands in the 2850-2990 cm⁻¹ region from the C-H stretching vibrations of the various methyl and methylene (B1212753) groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar, symmetric bonds. ksu.edu.sa For this molecule, the Raman spectrum would be expected to show:

Strong and distinct peaks for the C=C stretching vibrations around 1670-1680 cm⁻¹ . The symmetry of these bonds makes them highly Raman active. researchgate.net

A visible, though potentially less intense, peak for the C=O stretch around 1715 cm⁻¹ .

A rich fingerprint region with signals corresponding to the carbon backbone vibrations.

Conformational Insights: For α,β-unsaturated ketones, splitting of the C=O and C=C stretching bands in both IR and Raman spectra has been attributed to the presence of rotational isomers (s-cis and s-trans conformers) in equilibrium. ias.ac.in While the target molecule is not an α,β-unsaturated ketone, conformational flexibility around the C3-C4 bond could potentially lead to subtle shifts or broadening of vibrational bands in different solvent environments, offering clues about its conformational preferences.

Predicted Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1715 (Strong) | ~1715 (Medium) |

| C=C (Alkene) | Stretch | ~1675 (Medium) | ~1675 (Strong) |

| sp² C-H | Stretch | ~3040 (Medium) | ~3040 (Medium) |

| sp³ C-H | Stretch | 2850-2990 (Strong) | 2850-2990 (Strong) |

Computational and Theoretical Investigations of 5 Hepten 2 One, 6 Methyl 3 3 Methyl 2 Butenyl

Ligand-Receptor Docking and Binding Affinity Predictions

Further research is required to elucidate the computational and theoretical characteristics of this specific compound.

Ecological and Biological Roles of 5 Hepten 2 One, 6 Methyl 3 3 Methyl 2 Butenyl Mechanistic and Behavioral Focus

Role as Semiochemicals in Interspecies Communication

Semiochemicals are chemical substances that carry information between living organisms. Geranylacetone (B162166) functions as a key semiochemical in various ecological contexts, mediating interactions both within and between species.

Pheromonal Functions in Insect Chemoecology

Geranylacetone has been identified as a crucial component of the pheromone systems of several insect species, particularly within the Coleoptera order. In longhorn beetles of the subfamily Spondylidinae, it often functions as a male-produced aggregation-sex pheromone, attracting both males and females to a specific location for mating and resource exploitation. researchgate.netillinois.eduresearchgate.netnih.gov For instance, in field trials, species such as Asemum nitidum and Asemum caseyi have demonstrated attraction to traps baited with geranylacetone, often in combination with other compounds like fuscumol and host plant volatiles. researchgate.net

Conversely, geranylacetone can also act as an anti-attractant or deterrent. Research has shown that it significantly reduces the capture of the Asian larch bark beetle, Ips subelongatus, in traps baited with its aggregation pheromone. nih.gov This suggests that geranylacetone can signal an over-exploited host or the presence of a competing species. A similar inhibitory effect has been observed in the European spruce bark beetle, Ips typographus, where geranylacetone, a volatile produced by an associated fungus, acts as an anti-attractant. nih.gov

Table 1: Pheromonal Activity of Geranylacetone in Various Insect Species

| Insect Species | Family/Subfamily | Pheromonal Function | Behavioral Response |

|---|---|---|---|

| Asemum nitidum | Cerambycidae/Spondylidinae | Aggregation-Sex Pheromone | Attraction |

| Asemum caseyi | Cerambycidae/Spondylidinae | Aggregation-Sex Pheromone | Attraction |

| Ips subelongatus | Curculionidae/Scolytinae | Anti-attractant | Repulsion/Deterrence |

Allelochemical Interactions in Plant Defense

In the realm of plant-insect interactions, geranylacetone serves as an allelochemical, a compound that affects the growth, survival, or reproduction of another species. It is a component of the volatile organic compounds (VOCs) released by many plants, often in response to herbivore damage. pnas.orgresearchgate.net These herbivore-induced plant volatiles (HIPVs) can act as a defense mechanism. pnas.orgresearchgate.netnih.gov

Studies on the green peach aphid, Myzus persicae, have demonstrated that geranylacetone possesses antifeedant properties. mdpi.comnih.govresearchgate.net While it shows weak pre-ingestive deterrence at the level of non-vascular tissues, it exhibits a significant postingestive deterrent effect. mdpi.comnih.gov This means that after an initial probe and ingestion of phloem sap from a plant treated with geranylacetone, the aphids are deterred from settling and continuous feeding. mdpi.com This refusal to settle on treated leaves indicates a defense mechanism mediated by the compound. mdpi.comnih.gov

Receptor-Ligand Interactions and Signal Transduction Mechanisms

The perception of semiochemicals like geranylacetone by insects begins with the interaction between the volatile molecule and specialized olfactory receptors located on the insect's antennae. nih.gov The insect olfactory system primarily utilizes two large families of receptor proteins: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). nih.govfrontiersin.org These receptors are typically housed within sensory hairs called sensilla. oup.com

When geranylacetone binds to a specific OR, it forms a ligand-receptor complex. This binding event induces a conformational change in the receptor protein, which is part of a heteromeric ligand-gated cation channel complex with a highly conserved co-receptor (Orco). nih.gov This change opens the ion channel, leading to an influx of cations and the depolarization of the olfactory receptor neuron's (ORN) membrane. This depolarization generates an electrical signal that is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. nih.gov

While the specific olfactory receptors for geranylacetone have not been identified in many species, the general mechanism of olfaction provides a framework for understanding its perception. It is noteworthy that in some insects, such as the bed bug Cimex lectularius, olfactory receptor neurons responsive to geranylacetone were not found on the antennae, suggesting species-specific differences in its perception. oup.com

Biosynthetic Regulation and Environmental Modulation of Biological Activity

In plants, geranylacetone is known to be a product of the oxidative cleavage of carotenoids, a reaction catalyzed by carotenoid oxygenases. wikipedia.org It can also be formed from the degradation of plant matter by ozone. wikipedia.org The biosynthesis and emission of geranylacetone, as with other plant VOCs, are not static but are influenced by a variety of internal and external factors.

The release of herbivore-induced plant volatiles, including geranylacetone, is a dynamic process. nih.govelifesciences.org Abiotic environmental factors such as temperature, light intensity, carbon dioxide levels, and water availability can significantly affect the emission rates of these compounds. researchgate.netfrontiersin.orgresearchgate.netchinbullbotany.com For instance, rising temperatures generally lead to an increase in the volatility and emission of terpenes. frontiersin.org Biotic factors, most notably herbivory, are potent inducers of VOC production. nih.gov The plant's defense signaling pathways, often involving hormones like jasmonic acid, are activated upon insect feeding, leading to the upregulation of genes involved in terpene biosynthesis. oup.com

Behavioral Bioassays and Olfactory Response Studies in Ecological Models

To determine the ecological function of geranylacetone, researchers employ a variety of behavioral bioassays and electrophysiological techniques. nih.govrug.nlresearchgate.netresearchgate.net These methods are essential for linking the chemical to a specific behavioral output.

Field trapping experiments are commonly used to assess the attractant or repellent properties of semiochemicals. nih.gov In the case of longhorn beetles, traps baited with geranylacetone (alone or in blends) have been instrumental in identifying its role as an aggregation-sex pheromone. researchgate.net For studying deterrent effects, choice and no-choice bioassays are utilized. For example, in studies with Myzus persicae, a 24-hour free-choice test demonstrated that aphids avoided settling on leaves treated with geranylacetone. mdpi.com

To investigate the olfactory perception of geranylacetone at the sensory level, electrophysiological techniques such as electroantennography (EAG) are employed. chemical-ecology.netmdpi.commdpi.comuliege.besemanticscholar.org EAG measures the summed electrical response of the entire antenna to an odorant stimulus. Significant EAG responses to geranylacetone have been recorded from the antennae of bark beetles like Ips subelongatus and Ips typographus, correlating with its behavioral activity in these species. nih.gov

Table 2: Methodologies Used to Study the Bioactivity of Geranylacetone

| Methodology | Purpose | Example Organism(s) | Key Finding |

|---|---|---|---|

| Field Trapping | Assess attraction/repulsion under natural conditions | Asemum spp. (Longhorn Beetles), Ips spp. (Bark Beetles) | Geranylacetone is an attractant for Asemum and a repellent for Ips. |

| Settling/Probing Bioassays | Evaluate antifeedant and deterrent effects | Myzus persicae (Green Peach Aphid) | Geranylacetone exhibits postingestive deterrent activity against aphids. |

Advanced Analytical Methodologies for Detection and Quantification of 5 Hepten 2 One, 6 Methyl 3 3 Methyl 2 Butenyl

Development of Highly Sensitive and Selective Chromatographic Assays

The detection and quantification of specific volatile organic compounds (VOCs) like 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- in complex matrices necessitates the development of highly sensitive and selective analytical methods. Chromatography, particularly gas chromatography (GC), is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The development of such assays would involve optimizing parameters like column chemistry, temperature programming, and detector selection to achieve the desired sensitivity and selectivity for the target analyte.

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It is particularly valuable for identifying compounds that contribute to the aroma of a sample. In a hypothetical GC-O analysis of a sample containing 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-, the effluent from the GC column would be split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds.

This technique would be instrumental in determining the sensory impact of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-. Research findings for a related compound, 6-Methyl-5-hepten-2-one (B42903), have shown its contribution to the aroma profile of various fruits. sielc.comsigmaaldrich.com A similar approach could be applied to the target compound.

Illustrative GC-O Data for a Hypothetical Sample:

| Retention Time (min) | Odor Descriptor | Intensity (0-10) | Compound Identification |

| 12.5 | Green, slightly fruity | 7 | Compound X |

| 15.2 | [Hypothetical Descriptor] | [Hypothetical Value] | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- |

| 18.9 | Floral, sweet | 5 | Compound Y |

Microfluidic GC-MS Systems for Miniaturized Analysis

The development of microfluidic gas chromatography-mass spectrometry (GC-MS) systems represents a significant advancement in the field of analytical chemistry, offering the potential for rapid, on-site analysis. These miniaturized systems integrate the sample injection, separation, and detection components onto a small chip. For a compound like 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-, a microfluidic GC-MS could enable high-throughput screening of samples with reduced solvent and power consumption. While specific applications of this technology to the target compound are not documented, its use for the analysis of terpenoid compounds is an active area of research. fishersci.ca

Targeted Metabolomics Approaches for Biological Matrices

Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. nih.gov In the context of biological matrices such as plant tissues, animal fluids, or cell cultures, a targeted approach could be developed to specifically quantify 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-. This would typically involve liquid chromatography-mass spectrometry (LC-MS) or GC-MS.

The development of a targeted method would require a pure analytical standard of the compound to optimize the instrument parameters, such as selecting specific precursor and product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry. This approach offers high sensitivity and selectivity, allowing for accurate quantification even in complex biological samples. spectrabase.com

Calibration Strategies and Method Validation for Academic Reproducibility

For any quantitative analytical method, robust calibration strategies and thorough method validation are crucial for ensuring the accuracy, precision, and reproducibility of the results.

A common calibration strategy in chromatography is the use of an external standard curve. chemicalbook.com This involves preparing a series of solutions with known concentrations of the pure standard of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-. The instrument response is then plotted against the concentration to generate a calibration curve. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added to all standards and samples to correct for variations in sample preparation and instrument response. chemicalbook.com

Method validation would involve assessing several key parameters, as outlined in the following table:

Table of Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |

A study on the related compound 6-Methyl-5-hepten-2-one reported a linear range of 100-2000 ng/ml with a limit of detection and quantification below 100 ng/ml in fruit samples using GC-MS. sielc.com Similar validation would be necessary for methods developed for 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-.

Emerging Research Frontiers and Future Directions in 5 Hepten 2 One, 6 Methyl 3 3 Methyl 2 Butenyl Studies

Exploration of Undiscovered Biotic Sources and Ecological Contexts

The discovery of terpenoids is intrinsically linked to the exploration of biodiversity. 6-Methyl-5-hepten-2-one (B42903), for instance, is a known volatile organic compound emitted by various plants and fruits, where it acts as a flavor component derived from carotenoid metabolism. nih.govnih.gov Future research could employ advanced analytical techniques like GC-MS and LC-MS to screen a wider range of organisms, including rare plants, marine life, and microorganisms, for the presence of novel terpenoid ketones. Understanding the ecological role of such compounds—whether as pheromones, defense chemicals, or signaling molecules—remains a key frontier. For example, 6-Methyl-5-hepten-2-one also functions as an alarm pheromone. nih.gov Investigating the biosynthetic pathways in newly identified source organisms could reveal novel enzymes and metabolic networks.

Table 1: Known Biotic Sources of a Related Compound: 6-Methyl-5-hepten-2-one

| Organism Type | Specific Examples | Role/Context | Citation(s) |

|---|---|---|---|

| Plants | Citronella, Lemon-grass, Palmarosa | Volatile oil component | nih.gov |

| Fruits | Tomato | Flavor component from carotenoid metabolism | nih.gov |

| Bacteria | Francisella tularensis | Metabolite | nih.gov |

Integration with Systems Biology and Omics Technologies

The biological effects of terpenoids are increasingly being studied through a systems-level lens. "Omics" technologies (genomics, transcriptomics, proteomics, metabolomics) can elucidate how compounds like geranylacetone (B162166) and its derivatives interact with biological systems. Future research on novel terpenoid ketones would likely involve exposing cells or organisms to the compound and monitoring the resulting changes in gene expression, protein levels, and metabolic profiles. This approach can identify cellular pathways affected by the compound, reveal potential mechanisms of action for any observed bioactivity (e.g., anti-inflammatory, antimicrobial), and help predict potential therapeutic applications or toxicities.

Development of Novel Biocatalytic Approaches for Synthesis

The chemical synthesis of complex natural products can be challenging, costly, and environmentally taxing. chemicalbook.com Biocatalysis, using enzymes or whole-cell systems, offers a green alternative for producing terpenoids. While the synthesis of 6-Methyl-5-hepten-2-one is well-established through chemical routes like the Carroll rearrangement, chemicalbook.com future work on more complex analogues would benefit from biocatalytic methods. This could involve:

Enzyme discovery: Identifying and engineering enzymes (e.g., terpene synthases, oxidoreductases) that can build the specific carbon skeleton and introduce the desired functional groups.

Metabolic engineering: Modifying microbial hosts like E. coli or yeast to produce the target molecule from simple sugars, integrating the necessary biosynthetic genes into the host's metabolism.

Advanced Materials Science Applications (Conceptual)

Terpenoids are versatile bio-based building blocks for new materials. Their hydrocarbon backbones can be functionalized to create polymers, resins, and other advanced materials. Conceptually, a terpenoid ketone like 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- could serve as a monomer or a precursor for specialty polymers. The ketone and alkene functional groups offer sites for polymerization or chemical modification. Potential (though currently hypothetical) applications could include the development of:

Biodegradable plastics: Using the terpenoid as a renewable monomer.

Functional coatings: Leveraging the natural properties of terpenoids, such as hydrophobicity or antimicrobial activity.

Smart materials: Designing polymers that respond to specific stimuli.

Open Questions and Challenges in Understanding its Full Academic Potential

The primary challenge for 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- is its current obscurity. The fundamental open questions are:

Does this compound exist in nature? If so, in what organisms and at what concentrations?

What are its fundamental physicochemical properties? Data on its boiling point, solubility, and spectral characteristics are needed. oecd.orgwestliberty.edu

Can it be synthesized efficiently? Developing a viable synthetic route is the first step to producing sufficient quantities for research.

Does it possess any significant biological activity? Screening for antimicrobial, anticancer, anti-inflammatory, or insecticidal properties would be a crucial area of investigation.

Without answers to these basic questions, its full academic and commercial potential remains unknown. The path forward would require its definitive identification in a natural source or the development of a reliable chemical synthesis, which would then open the door to the exciting research frontiers explored above.

Q & A

Q. What are the recommended synthetic pathways for 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- in laboratory settings?

The synthesis of this compound can be adapted from methods used for structurally related ketones. For example, aldol condensation or Grignard addition strategies may be employed to introduce the 3-methyl-2-butenyl substituent. Evidence from analogous systems (e.g., 6-methyl-5-hepten-2-one) demonstrates the use of acid-catalyzed cyclization (e.g., BF₃·Et₂O) to stabilize intermediates during multi-step syntheses . Key considerations include selecting protecting groups for the ketone functionality and optimizing reaction temperatures to avoid side reactions like premature cyclization or isomerization.

Q. How can researchers confirm the structural identity of this compound?

Structural characterization should integrate:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and carbon frameworks, focusing on distinguishing the α,β-unsaturated ketone and branched substituents.

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula (e.g., C₁₁H₁₈O) and fragmentation patterns.

- Infrared (IR) Spectroscopy : To confirm the carbonyl (C=O) stretch (~1700 cm⁻¹) and alkene (C=C) absorption bands.

Cross-referencing with published spectral data for related compounds is critical .

Q. What purification techniques are suitable for isolating 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- from reaction mixtures?

Due to its volatility and potential for isomerization, reduced-pressure distillation is recommended, as evidenced by vapor-liquid equilibria studies on similar ketones (e.g., 6-methyl-5-hepten-2-one). Fractional distillation under controlled temperatures (e.g., 351–353 K at 0.020 bar) minimizes decomposition . For polar byproducts, silica gel chromatography with hexane/ethyl acetate gradients can separate non-polar ketones from oxygenated impurities.

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected ¹H NMR splitting or MS fragment masses) may arise from impurities, stereoisomerism, or tautomerism. Mitigation strategies include:

- Purity Assessment : Use HPLC or GC-MS to rule out co-eluting contaminants .

- Advanced NMR Techniques : Employ 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra for proposed structures .

Triangulating multiple data sources reduces ambiguity .

Q. What strategies optimize regioselectivity in reactions involving the 3-methyl-2-butenyl substituent?

The 3-methyl-2-butenyl group’s steric bulk and electron-rich alkene influence reactivity. To enhance regioselectivity:

- Directing Groups : Introduce temporary substituents (e.g., silyl ethers) to steer electrophilic attack toward specific positions.

- Catalytic Control : Use transition-metal catalysts (e.g., Pd or Rh complexes) to promote allylic functionalization while minimizing side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for nucleophilic additions to the ketone.

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

Design stability studies with:

- Thermal Stress Tests : Monitor decomposition via TGA or DSC at elevated temperatures (e.g., 373–473 K).

- Light Exposure : UV-vis spectroscopy to assess photodegradation kinetics.

- pH-Dependent Hydrolysis : Incubate in buffered solutions (pH 3–10) and track carbonyl integrity via IR .

Document degradation products using LC-MS to identify vulnerable functional groups.

Q. What role does 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- play in natural product synthesis?

This compound’s α,β-unsaturated ketone moiety is a versatile precursor for cyclization reactions to form terpenoid-like frameworks. For example, acid-catalyzed cyclization of analogous ketones yields tetrahydropyran derivatives, which are common in bioactive natural products . Functionalization of the alkene (e.g., epoxidation or dihydroxylation) further expands its utility in constructing polycyclic systems.

Methodological Best Practices

- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings .

- Iterative Experimentation : Refine synthetic protocols using fractional factorial designs to isolate critical variables (e.g., catalyst loading, temperature) .

- Ethical Reporting : Disambiguate conflicting data by transparently documenting all experimental parameters (e.g., solvent purity, instrument calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.